Bienvenue dans la boutique en ligne BenchChem!

Ribavirin 5'-sulfamate

Alphavirus inhibition Antiviral potency Nucleotide analog

Ribavirin 5′-sulfamate (CAS 120615-22-7) is a synthetic 5′-O-sulfamoyl nucleotide analog of the broad-spectrum antiviral ribavirin, first disclosed in the late 1980s as part of a program exploring sulfamoyl nucleosides as phosphate-mimetic, kinase-independent antiviral and antiparasitic agents. Chemically defined as 1-(5′-O-sulfamoyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, the compound retains the 1,2,4-triazole-3-carboxamide base of ribavirin but incorporates a sulfamate (-OSO₂NH₂) group at the 5′-position in place of the free hydroxyl, conferring nucleotide character without requiring intracellular phosphorylation for activation.

Molecular Formula C8H13N5O7S
Molecular Weight 323.29 g/mol
CAS No. 120615-22-7
Cat. No. B040919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin 5'-sulfamate
CAS120615-22-7
Synonyms1-(5'-O-sulfamoyl-beta-ribofuranosyl)-(1,2,4)triazole-3-carboxamide
5'-O-sulfamoyl-1-ribofuranosyl-1,2,4-triazole-3-carboxamide
ribavirin 5'-sulfamate
Molecular FormulaC8H13N5O7S
Molecular Weight323.29 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N
InChIInChI=1S/C8H13N5O7S/c9-6(16)7-11-2-13(12-7)8-5(15)4(14)3(20-8)1-19-21(10,17)18/h2-5,8,14-15H,1H2,(H2,9,16)(H2,10,17,18)/t3-,4-,5-,8-/m1/s1
InChIKeyXNONLXYJUOPNLN-AFCXAGJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribavirin 5′-Sulfamate (CAS 120615-22-7): A Nucleotide Analog with Divergent Activity Relative to the Parent Nucleoside Ribavirin


Ribavirin 5′-sulfamate (CAS 120615-22-7) is a synthetic 5′-O-sulfamoyl nucleotide analog of the broad-spectrum antiviral ribavirin, first disclosed in the late 1980s as part of a program exploring sulfamoyl nucleosides as phosphate-mimetic, kinase-independent antiviral and antiparasitic agents [1]. Chemically defined as 1-(5′-O-sulfamoyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, the compound retains the 1,2,4-triazole-3-carboxamide base of ribavirin but incorporates a sulfamate (-OSO₂NH₂) group at the 5′-position in place of the free hydroxyl, conferring nucleotide character without requiring intracellular phosphorylation for activation [2]. This single chemical modification fundamentally alters the compound's biological spectrum: whereas ribavirin is inactive or weakly active against alphaviruses and parasites, ribavirin 5′-sulfamate demonstrates potent inhibition of Semliki Forest virus in vitro and in vivo, as well as significant antiparasitic activity against Leishmania and Trypanosoma species [2].

Why Ribavirin 5′-Sulfamate Cannot Be Substituted by Ribavirin or Other In-Class Nucleoside Analogs


Ribavirin 5′-sulfamate occupies a distinct pharmacological space that cannot be addressed by substituting ribavirin, its prodrugs (e.g., viramidine/taribavirin), or other ribavirin 5′-derivatives. The parent compound ribavirin is inactive against Semliki Forest virus at concentrations up to 1 mM and lacks intrinsic antiparasitic activity entirely [1] [2]. Ribavirin prodrugs such as viramidine are designed to deliver ribavirin monophosphate intracellularly via adenosine deaminase-mediated activation in the liver, ultimately relying on the same downstream mechanisms (IMPDH inhibition, lethal mutagenesis, immunomodulation) that fail against alphaviruses and protozoan parasites [3]. Even among the closely related 5′-sulfamoyl ribavirin congeners (compounds 2, 3, and 4 described by Kini et al.), only ribavirin 5′-sulfamate (compound 2) demonstrates both potent in vitro activity and meaningful in vivo antiparasitic efficacy [2]. The sulfamate moiety is not merely a solubility or bioavailability modification—it fundamentally redirects the compound's molecular target toward aminoacyl-tRNA synthetase-mediated inhibition of mRNA translation, a mechanism orthogonal to the canonical ribavirin pathways [1]. Consequently, procurement or experimental substitution of ribavirin 5′-sulfamate with generic ribavirin or alternative ribavirin analogs will not recapitulate its alphavirus-inhibitory or antiparasitic pharmacological profile.

Quantitative Differentiation Evidence for Ribavirin 5′-Sulfamate Versus Its Closest Analogs and Clinical Standards


Ribavirin 5′-Sulfamate Inhibits Semliki Forest Virus Cytopathology with >100-Fold Greater Potency Than Ribavirin

In a direct head-to-head comparison using Semliki Forest virus (SFV)-infected cell cultures, ribavirin 5′-sulfamate inhibited viral cytopathology by 50% (IC₅₀) at a concentration of 10 µM. In the same assay system, the parent nucleoside ribavirin was completely inactive at concentrations up to and including 1 mM [1] [2]. This represents a greater than 100-fold potency differential. The experiment employed a standard viral cytopathic effect (CPE) reduction assay in which uninfected control cells, virus-infected untreated cells, and compound-treated infected cells were compared microscopically for cytopathology [1].

Alphavirus inhibition Antiviral potency Nucleotide analog

Ribavirin 5′-Sulfamate Protects Mice from Lethal Semliki Forest Virus Challenge—an In Vivo Endpoint Unattainable with Ribavirin

In a murine model of lethal Semliki Forest virus infection, intraperitoneal administration of ribavirin 5′-sulfamate at 20 and 40 mg/kg/day for 7 days, initiated 2 hours prior to intraperitoneal virus inoculation, resulted in survival of most treated animals. The infection was otherwise uniformly lethal in untreated controls [1]. Ribavirin itself is not inhibitory to Semliki Forest virus and was not evaluated at comparable doses for survival in this model because it lacked any in vitro activity against SFV [1] [2]. The compound blocked formation of the viral RNA polymerase protein in infected cells and inhibited viral polypeptide synthesis to a greater extent than cellular protein synthesis, as demonstrated by electrophoretic analysis [1].

In vivo alphavirus model Survival efficacy Antiviral animal study

Ribavirin 5′-Sulfamate Exhibits 10- to 80-Fold Greater In Vitro Antiparasitic Potency Than Its Closest 5′-Sulfamoyl Structural Congeners

Among three closely related 5′-sulfamoyl ribavirin derivatives synthesized and characterized by X-ray crystallography, ribavirin 5′-sulfamate (compound 2) demonstrated markedly superior in vitro antiparasitic potency. Against Leishmania donovani promastigotes, compound 2 exhibited an ED₅₀ of 0.03 µg/mL, compared to 2.5 µg/mL for the 3-thiocarboxamide analog (compound 3) and 1–5 µg/mL for the 3-carbonitrile analog (compound 4). Against Trypanosoma gambiense, compound 2 showed an ED₅₀ of 0.01–0.05 µg/mL, versus 0.5 µg/mL for compound 3 and 1–5 µg/mL for compound 4 [1] [2]. Ribavirin itself (the parent nucleoside without the sulfamate modification) has no antiparasitic activity [2]. Compound 2 was also active against Giardia lamblia (ED₅₀ 5–10 µg/mL), whereas compounds 3 and 4 were inactive (>25 µg/mL) [1].

Antiparasitic potency Leishmania donovani Trypanosoma brucei Sulfamoyl nucleosides

Ribavirin 5′-Sulfamate Demonstrates In Vivo Antileishmanial Efficacy Comparable to the Clinical Standard Pentostam in a Mouse Model of Visceral Leishmaniasis

In a mouse model of visceral leishmaniasis caused by Leishmania donovani, ribavirin 5′-sulfamate (compound 2) produced dose-dependent suppression of hepatic parasite burden. At 20 mg/kg/day administered for 7 days, compound 2 achieved 50% suppression of Leishman-Donovan units (LDUs) in the liver compared to untreated controls. At 50 mg/kg/day, suppression reached 67%, which was comparable to the 73% suppression achieved by the clinical reference standard Pentostam (sodium stibogluconate) at its optimized dose of 50 mg/kg/day [1]. The patent explicitly states: 'At comparable mg/kg doses it was as active as Pentostam' [1]. Lower doses of compound 2 showed proportionally reduced efficacy: 10 mg/kg/day yielded only 18% suppression [1]. Ribavirin itself lacks any antileishmanial activity [2].

Visceral leishmaniasis In vivo efficacy Antiparasitic animal model Pentostam comparator

Ribavirin 5′-Sulfamate Acts via Inhibition of mRNA Translation Through Aminoacyl-tRNA Synthetase Targeting—a Mechanism Orthogonal to Canonical Ribavirin Pathways

Mode-of-action studies reveal that ribavirin 5′-sulfamate inhibits viral replication through a mechanism fundamentally distinct from that of ribavirin. Whereas ribavirin acts via IMPDH inhibition (GTP pool depletion), lethal mutagenesis through incorporation by viral RNA-dependent RNA polymerases, and immunomodulation, ribavirin 5′-sulfamate primarily targets the translational machinery. Electrophoretic analysis demonstrated that the compound inhibited the synthesis of viral polypeptides to a markedly greater extent than cellular polypeptides in SFV-infected cells. The compound blocked the formation of the viral RNA polymerase protein, thereby preventing new viral RNA synthesis. Its primary mode of action was localized to aminoacyl-tRNA synthesis—the first step required for mRNA translation into protein [1] [2]. The sulfamate group likely enables the compound to function as a stable aminoacyl-adenylate mimetic that inhibits aminoacyl-tRNA synthetases, consistent with the known activity of the structurally related natural product nucleocidin (4′-fluoro-5′-O-sulfamoyl adenosine) [3].

Mechanism of action Translation inhibition Aminoacyl-tRNA synthetase Viral protein synthesis

Recommended Research and Procurement Application Scenarios for Ribavirin 5′-Sulfamate Based on Quantitative Evidence


Alphavirus Drug Discovery: Positive Control and Tool Compound for Anti-SFV and Anti-Chikungunya Screening Cascades

Ribavirin 5′-sulfamate is the only ribavirin-derived compound with demonstrated in vitro (IC₅₀ 10 µM) and in vivo (survival at 20–40 mg/kg/day) efficacy against an alphavirus—Semliki Forest virus—to which ribavirin itself is completely inactive [1]. Research groups screening compound libraries against alphaviruses (including chikungunya virus, Sindbis virus, and Venezuelan equine encephalitis virus) should procure ribavirin 5′-sulfamate as a validated positive control for CPE reduction assays and murine survival models. Its mechanism—inhibition of viral mRNA translation via aminoacyl-tRNA synthetase targeting—provides an orthogonal control distinct from polymerase inhibitors or entry blockers [1].

Antiparasitic Drug Development: Reference Standard for In Vitro and In Vivo Anti-Leishmanial Screening

With an in vitro ED₅₀ of 0.03 µg/mL against Leishmania donovani—10 to 80-fold more potent than its closest sulfamoyl congeners—and in vivo efficacy (50% hepatic parasite suppression at 20 mg/kg/day) comparable to the clinical standard Pentostam (73% at 50 mg/kg/day), ribavirin 5′-sulfamate serves as an essential reference compound for anti-leishmanial drug discovery [2]. Procurement is indicated for any laboratory establishing or benchmarking high-throughput screening assays against Leishmania and Trypanosoma species, particularly where a non-antimonial small-molecule comparator with published in vivo validation is required [2].

Mechanistic Studies of Aminoacyl-tRNA Synthetase Inhibition in Infectious Disease

Ribavirin 5′-sulfamate is a structural analog of the natural product nucleocidin and functions as an aminoacyl-adenylate mimetic that inhibits aminoacyl-tRNA synthetases, thereby blocking mRNA translation [1] [3]. This mechanism is distinct from all clinically used antiviral nucleoside analogs. Researchers investigating translation inhibition as a therapeutic strategy for viral or parasitic diseases should use ribavirin 5′-sulfamate as a chemical probe, given its well-characterized mechanism of preferentially suppressing viral polypeptide synthesis relative to host cell protein synthesis [1]. The compound is particularly valuable for studies comparing translational inhibition versus replication-level intervention.

Structure-Activity Relationship (SAR) Studies of 5′-Modified Nucleoside Analogs

The direct comparative data across the three 5′-sulfamoyl ribavirin derivatives (compounds 2, 3, and 4) provide a uniquely well-characterized SAR dataset: the 3-carboxamide (compound 2/ribavirin 5′-sulfamate) is superior to the 3-thiocarboxamide (compound 3) and 3-carbonitrile (compound 4) across all tested organisms—Leishmania, Trypanosoma, and Giardia [2]. Procurement of all three compounds enables medicinal chemistry groups to use this system as a validated SAR training set for probing the relationship between triazole C3 substitution, sulfamate-dependent activity, and antiparasitic potency [2].

Quote Request

Request a Quote for Ribavirin 5'-sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.